molecular formula C13H15N3O2 B14620501 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- CAS No. 59106-10-4

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)-

Katalognummer: B14620501
CAS-Nummer: 59106-10-4
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: WLIXIVFBYYUSBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, various oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives with varying biological activities .

Wissenschaftliche Forschungsanwendungen

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

59106-10-4

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

3,6-dimethyl-5-pyrrolidin-1-yl-2H-indazole-4,7-dione

InChI

InChI=1S/C13H15N3O2/c1-7-11(16-5-3-4-6-16)13(18)9-8(2)14-15-10(9)12(7)17/h3-6H2,1-2H3,(H,14,15)

InChI-Schlüssel

WLIXIVFBYYUSBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(NN=C2C1=O)C)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.